molecular formula C8H4BrNOS B1519838 5-Bromo-benzothiazole-2-carbaldehyde CAS No. 885279-64-1

5-Bromo-benzothiazole-2-carbaldehyde

Cat. No.: B1519838
CAS No.: 885279-64-1
M. Wt: 242.09 g/mol
InChI Key: NQPMLGVPEPOVRW-UHFFFAOYSA-N
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Description

“5-Bromo-benzothiazole-2-carbaldehyde” is a chemical compound with the CAS Number: 885279-64-1 . It has a molecular weight of 242.1 . The compound is a yellow to light yellow powder .


Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-1,3-benzothiazole-2-carbaldehyde . Its InChI code is 1S/C8H4BrNOS/c9-5-1-2-7-6 (3-5)10-8 (4-11)12-7/h1-4H .


Physical and Chemical Properties Analysis

“this compound” is a yellow to light yellow powder . It has a melting point of 147 °C . The compound should be stored at 0-8 C .

Scientific Research Applications

Non-linear Optical Applications

A study focused on synthesizing novel push-pull benzothiazole derivatives, which are important for their expected non-linear optical properties. Using a sonochemical method for synthesis, these derivatives exhibit potential applications in optical technologies (Hrobárik, Sigmundová, & Zahradník, 2004).

Green Chemistry Synthesis

The synthesis of chromeno[2,3-c]pyrazol-4(1H)-ones through ionic liquid-promoted annulation represents a green chemistry approach. This method is notable for its efficiency and the ability to recycle the promoter, aligning with sustainable chemical synthesis practices (Li et al., 2015).

Anticancer Agent Development

Research into benzothiazole acylhydrazones highlights the anticancer potential of benzothiazole derivatives. Through a series of syntheses and evaluations, these compounds were assessed for their cytotoxic activity against various cancer cell lines, demonstrating the therapeutic relevance of benzothiazole scaffolds (Osmaniye et al., 2018).

Fluorescent and Colorimetric pH Probe

A highly water-soluble fluorescent and colorimetric pH probe based on the benzothiazole moiety was developed, showcasing its application in monitoring pH changes. The probe's design allows for real-time sensing, making it suitable for intracellular pH imaging (Diana, Caruso, Tuzi, & Panunzi, 2020).

Viscosity Dependent and Aggregation Induced Emissions

The study on push–pull fluorophores illustrates the potential of benzothiazole derivatives in developing materials with unique photophysical properties. These compounds exhibit aggregation-induced emission and can act as molecular rotors for viscosity sensing, underscoring their versatility in materials science (Telore, Satam, & Sekar, 2015).

pH Sensing for Physiological Conditions

Benzothiazole-based AIEgens (Aggregation-Induced Emission Luminogens) were synthesized for pH sensing, demonstrating rapid and reversible emission changes in response to pH variations. This property makes them highly suitable for detecting physiological pH fluctuations, highlighting their potential in bioanalytical applications (Li et al., 2018).

Safety and Hazards

The safety information for “5-Bromo-benzothiazole-2-carbaldehyde” indicates that it should be handled with care . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Biochemical Analysis

Biochemical Properties

5-Bromo-benzothiazole-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of benzothiazole derivatives, which are known for their biological activities . The interactions of this compound with these biomolecules often involve the formation of covalent bonds, leading to the modification of the biomolecules’ structure and function .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of certain genes involved in cell proliferation and apoptosis . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . For instance, it has been reported to inhibit certain enzymes involved in metabolic pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism . Toxic or adverse effects have been observed at high doses, including cell death and tissue damage . These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways . For example, it has been shown to affect the activity of enzymes involved in the synthesis and degradation of biomolecules . These interactions can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Additionally, this compound can accumulate in certain cellular compartments, affecting its localization and activity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its activity and function, as it may interact with different biomolecules depending on its location within the cell .

Properties

IUPAC Name

5-bromo-1,3-benzothiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNOS/c9-5-1-2-7-6(3-5)10-8(4-11)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPMLGVPEPOVRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670425
Record name 5-Bromo-1,3-benzothiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885279-64-1
Record name 5-Bromo-2-benzothiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885279-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,3-benzothiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,3-benzothiazole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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